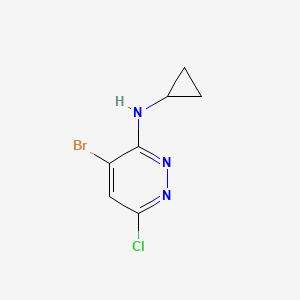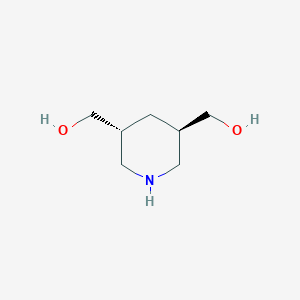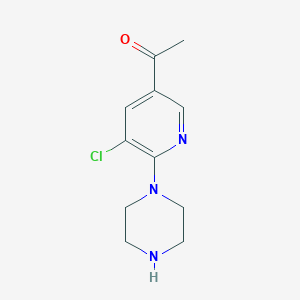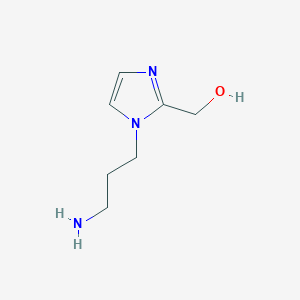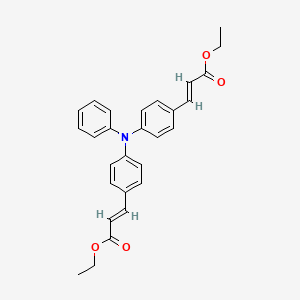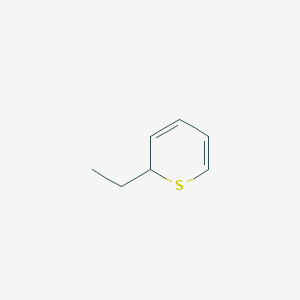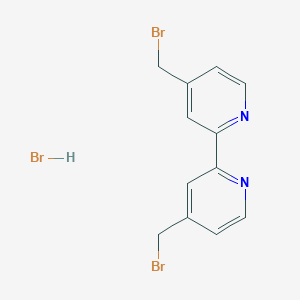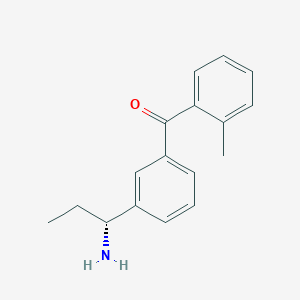
(R)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a phenyl group substituted with an aminopropyl group and a tolyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride typically involves the following steps:
Formation of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Coupling with the Phenyl Group: The phenyl group is then coupled with the aminopropyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the Tolyl Group: The tolyl group is introduced through a Friedel-Crafts acylation reaction using toluene and an acyl chloride.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in secondary alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of nitro or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships in drug design.
Medicine
In medicine, ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic rings provide hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
®-(3-(1-aminopropyl)phenyl)(p-tolyl)methanonehydrochloride: A structural isomer with the tolyl group in the para position, leading to different reactivity and applications.
®-(3-(1-aminopropyl)phenyl)(m-tolyl)methanonehydrochloride: Another structural isomer with the tolyl group in the meta position, affecting its chemical behavior and uses.
Uniqueness
®-(3-(1-aminopropyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific substitution pattern and chiral nature
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[3-[(1R)-1-aminopropyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H19NO/c1-3-16(18)13-8-6-9-14(11-13)17(19)15-10-5-4-7-12(15)2/h4-11,16H,3,18H2,1-2H3/t16-/m1/s1 |
InChI Key |
FHAIJOIQPKVSEB-MRXNPFEDSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)
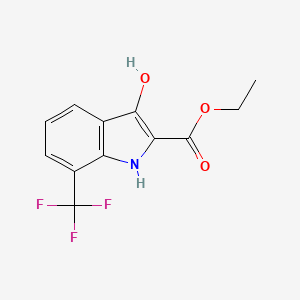
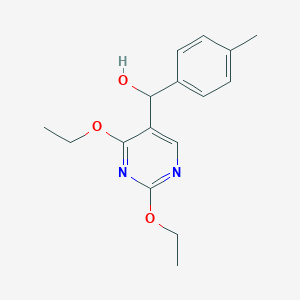
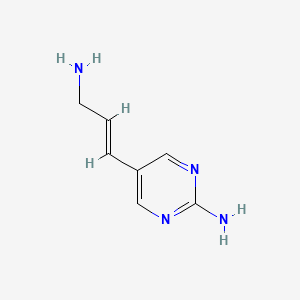
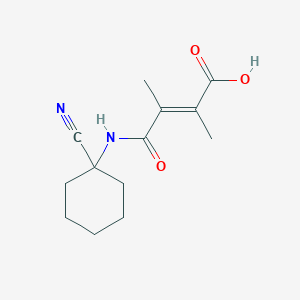
![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)
